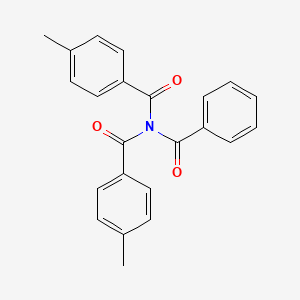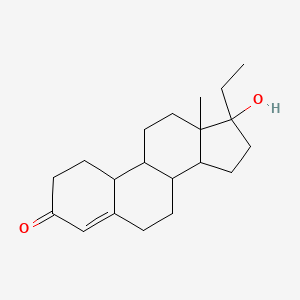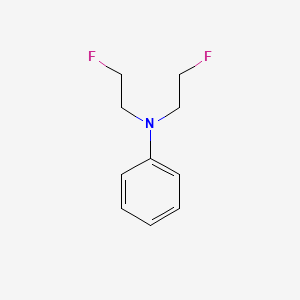
N,N-bis(2-fluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-fluoroethyl)aniline: is an organic compound with the molecular formula C10H13F2N It is a derivative of aniline, where two hydrogen atoms on the nitrogen atom are replaced by 2-fluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-bis(2-fluoroethyl)aniline can be synthesized through the reaction of aniline with 2-fluoroethanol in the presence of a catalyst. One common method involves using bis[dichloro(pentamethylcyclopentadienyl)iridium(III)] as a catalyst and sodium bicarbonate as a base in tert-amyl alcohol at 100°C under an inert atmosphere. The reaction typically takes 24 hours and yields the desired product after purification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-fluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N,N-bis(2-fluoroethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-bis(2-fluoroethyl)aniline involves its interaction with molecular targets through its fluoroethyl groups. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific pathways.
Comparison with Similar Compounds
N,N-bis(2-chloroethyl)aniline: Similar structure but with chloroethyl groups instead of fluoroethyl groups.
N,N-bis(2-hydroxyethyl)aniline: Contains hydroxyethyl groups, making it more hydrophilic.
N,N-bis(2,3-epoxypropyl)aniline: Contains epoxypropyl groups, used in the production of epoxy resins.
Uniqueness: N,N-bis(2-fluoroethyl)aniline is unique due to the presence of fluoroethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and the ability to form specific interactions with biological targets, making it valuable in various applications.
Properties
CAS No. |
1921-10-4 |
|---|---|
Molecular Formula |
C10H13F2N |
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N,N-bis(2-fluoroethyl)aniline |
InChI |
InChI=1S/C10H13F2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
VTVNWWIMWDBJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCF)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


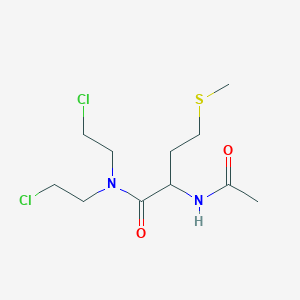
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)
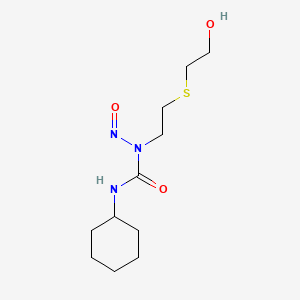
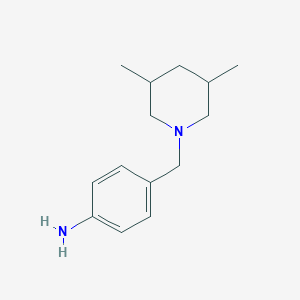
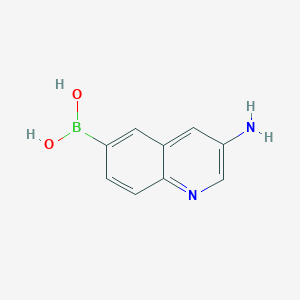
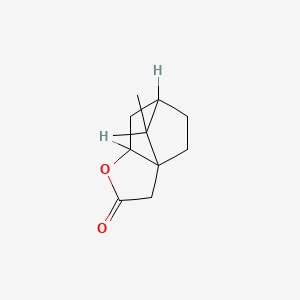
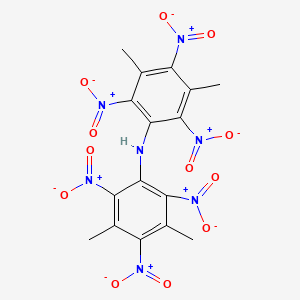
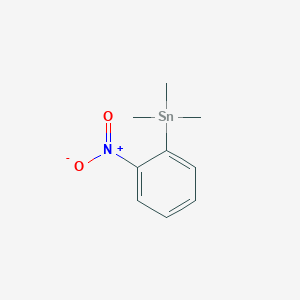
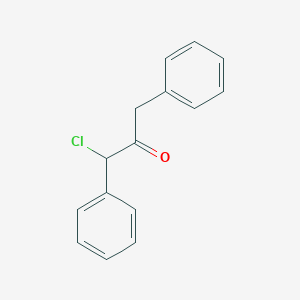
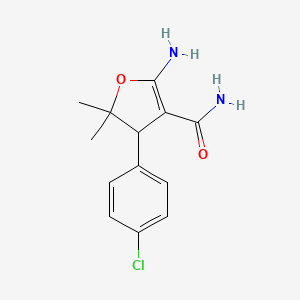
![[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid](/img/structure/B13995941.png)
![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
